N-(3-methoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide
描述
属性
IUPAC Name |
N-(3-methoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-29-20-11-5-10-19(15-20)24-23(28)18-9-6-14-27(16-18)22-13-12-21(25-26-22)17-7-3-2-4-8-17/h2-5,7-8,10-13,15,18H,6,9,14,16H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRVQRSOSDPPAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(3-methoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic uses based on available literature.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C24H25N5O2
- Molecular Weight : 415.497 g/mol
- Purity : Typically around 95% in research applications.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system (CNS). The compound acts as a modulator of neurotransmitter systems, including acetylcholine and dopamine pathways, which are crucial for cognitive functions and mood regulation.
Key Mechanisms:
- Kynurenine Monooxygenase Inhibition : Research indicates that derivatives of pyridazine compounds have shown promise as inhibitors of kynurenine monooxygenase (KMO), an enzyme implicated in neurodegenerative diseases such as Huntington's disease. This inhibition leads to an increase in neuroprotective metabolites and a decrease in neurotoxic ones .
- Nicotinic Acetylcholine Receptor Modulation : The compound may also exhibit partial agonist activity at nicotinic acetylcholine receptors, which are important for cognitive enhancement and neuroprotection .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. The compound's ability to penetrate the blood-brain barrier enhances its potential as a CNS-active agent.
In Vivo Studies
Animal studies have shown that this compound can improve cognitive function and exhibit neuroprotective effects in models of neurodegeneration. For instance, in R6/2 mice models of Huntington's disease, the compound was effective in modulating kynurenine pathway metabolites, leading to improved cognitive outcomes .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Huntington's Disease Model : In R6/2 mice, administration of KMO inhibitors related to this compound led to increased levels of kynurenic acid while reducing 3-hydroxykynurenine levels, suggesting a protective effect against neurodegeneration .
- Cognitive Enhancement : Compounds similar in structure have been tested for their effects on learning and memory in rodent models, showing promising results in enhancing cognitive performance .
Data Table: Summary of Biological Activity
相似化合物的比较
Structural Analogues with Piperidine-Carboxamide Core
Compounds sharing the piperidine-carboxamide backbone but differing in substituents and heterocyclic systems include:
Table 1: Structural and Molecular Comparison
*Molecular weight estimated based on structural similarity to ’s compound (C₂₂H₂₃N₅O, 373.45) with addition of a methoxyphenyl group (C₇H₇O).
Key Observations :
- The acetamidophenyl variant () introduces a hydrogen-bonding acetamido group, which may enhance target affinity but reduce metabolic stability .
- Heterocyclic Systems : Pyridazine (two adjacent N atoms) in the target vs. pyrrolo[2,3-d]pyrimidine (fused rings) in ’s compound alters planarity and steric bulk, impacting binding pocket compatibility .
Impact of Aromatic/Heterocyclic Moieties
Pyridazine vs. Pyridine Derivatives :
- The target’s pyridazine ring () offers distinct electronic properties compared to pyridine-based analogues (e.g., ’s N-(2-chloro-6-(3-hydroxyprop-1-ynyl)pyridin-3-yl)pivalamide). Pyridazine’s electron-deficient nature may enhance interactions with aromatic residues in target proteins .
Substituent Effects on Pharmacological Properties
- Methoxy vs. Chloro Groups : The 3-methoxy group in the target (electron-donating) contrasts with chloro substituents in compounds like N-(4-chloro-3-methoxyphenyl)piperidine-3-carboxamide (). Chlorine’s electron-withdrawing effect increases lipophilicity but may reduce metabolic stability .
- Trifluoromethoxy and Fluoropiperidinyl Groups : and highlight trifluoromethoxy and fluorinated piperidine moieties, which enhance bioavailability and blood-brain barrier penetration via increased lipophilicity and reduced polar surface area .
Physicochemical and Molecular Data
Table 2: Physicochemical Properties
Notes:
- The target’s methoxy group balances moderate lipophilicity (logP ~3.2), favoring both solubility and membrane permeability.
常见问题
Basic Research Questions
Q. What are the key steps for synthesizing N-(3-methoxyphenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide, and how can reaction conditions be optimized?
- Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyridazine core via cyclization of phenyl-substituted precursors under acidic or basic conditions.
- Step 2 : Introduction of the piperidine-carboxamide moiety through nucleophilic substitution or amide coupling (e.g., using HBTU or BOP reagents in THF with triethylamine as a base) .
- Step 3 : Final functionalization of the 3-methoxyphenyl group via Suzuki-Miyaura coupling or direct alkylation.
- Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (reflux vs. room temperature), and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling) improves yield. Purity is enhanced via recrystallization (ethanol/water) or silica gel chromatography .
Q. How can researchers determine the solubility and stability of this compound under physiological conditions?
- Answer :
- Solubility : Use UV-Vis spectrophotometry or HPLC to measure solubility in PBS (pH 7.4), DMSO, and ethanol. Partition coefficients (logP) are calculated via shake-flask methods .
- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperatures (4–40°C), and light exposure. Monitor degradation products via LC-MS .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Answer :
- ¹H/¹³C NMR : Assign methoxy (-OCH₃), pyridazine, and piperidine protons (e.g., δ 3.8–4.2 ppm for methoxy; δ 7.5–8.5 ppm for pyridazine aromatic protons) .
- FT-IR : Confirm carboxamide (C=O stretch at ~1650 cm⁻¹) and methoxy (C-O at ~1250 cm⁻¹) groups .
- HRMS : Validate molecular weight (expected [M+H]+ ~448.2 Da) and isotopic patterns .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding this compound’s biological activity across different assays?
- Answer : Contradictions often arise from assay conditions. Strategies include:
- Dose-response profiling : Test activity at multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.
- Target engagement assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure direct binding to purported targets (e.g., kinases or GPCRs) .
- Cellular context : Compare activity in primary vs. immortalized cell lines, accounting for metabolic differences (e.g., CYP450 expression affecting prodrug activation) .
Q. What computational methods are effective for predicting the SAR (structure-activity relationship) of derivatives?
- Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., pyridazine ring π-π stacking with kinase active sites).
- QSAR modeling : Train models on datasets with substituent variations (e.g., methoxy vs. nitro groups) to predict IC₅₀ values.
- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent .
Q. What experimental designs are recommended for evaluating off-target effects in vivo?
- Answer :
- Panel screening : Test against a panel of 50+ off-target receptors/enzymes (e.g., CEREP or Eurofins panels).
- Transcriptomics : Perform RNA-seq on treated tissues to identify dysregulated pathways.
- Metabolomics : Use LC-MS/MS to track changes in endogenous metabolites (e.g., ATP, NAD+ levels) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
